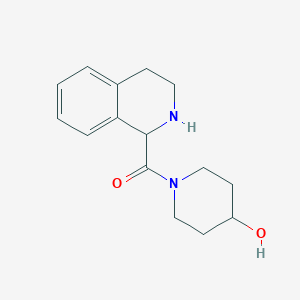![molecular formula C16H22N2O3 B7588674 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588674.png)
3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Mechanism of Action
The mechanism of action of 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid involves its ability to inhibit the aggregation of amyloid beta peptides. The compound binds to the peptides and prevents them from forming toxic aggregates that can damage brain cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its ability to inhibit the aggregation of amyloid beta peptides, as well as its potential to reduce inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid in lab experiments is its ability to inhibit the aggregation of amyloid beta peptides, which is a key feature of Alzheimer's disease. However, one limitation is that the compound may not be effective in all cases, as the development of Alzheimer's disease is a complex process that involves multiple factors.
Future Directions
There are several future directions for research on 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid. One direction is to explore its potential applications in the treatment of other neurodegenerative diseases, such as Parkinson's disease. Another direction is to investigate its potential use in combination with other compounds to enhance its effectiveness in inhibiting the aggregation of amyloid beta peptides. Additionally, further studies are needed to determine the optimal dosage and administration of the compound for maximum efficacy.
Synthesis Methods
The synthesis of 3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid involves several steps. The first step involves the reaction of 3-bromopropionyl chloride with piperidine to form 1-(3-Piperidinyl)propan-1-one. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, this compound.
Scientific Research Applications
3-[1-(3-Pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid has been used in various scientific research studies. One such application is in the study of Alzheimer's disease. The compound has been shown to inhibit the aggregation of amyloid beta peptides, which are known to play a role in the development of Alzheimer's disease.
properties
IUPAC Name |
3-[1-(3-pyridin-3-ylpropanoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-15(7-5-13-3-1-9-17-11-13)18-10-2-4-14(12-18)6-8-16(20)21/h1,3,9,11,14H,2,4-8,10,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXMOKYBKDJUPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CN=CC=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-bromophenyl)-N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]ethanamine](/img/structure/B7588602.png)
![2-hydroxy-3-methyl-N-[3-(methylamino)-3-oxopropyl]benzamide](/img/structure/B7588603.png)

![N-[(2,3-dichlorophenyl)methyl]-N-methyl-3-piperidin-3-ylpropanamide](/img/structure/B7588618.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588624.png)
![3-[1-[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588632.png)
![3-[1-(3,3,3-Trifluoropropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588638.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588642.png)
![3-[1-(2-Aminobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588652.png)
![3-[1-(2-Hydroxybenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588655.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588678.png)
![3-[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588683.png)
![(2S,3S)-2-[(4-bromo-3-fluorobenzoyl)amino]-3-methylpentanoic acid](/img/structure/B7588695.png)
![3-[[2-(4-Bromophenyl)acetyl]amino]thiolane-3-carboxylic acid](/img/structure/B7588699.png)